D-Glucono-1,5-lactone 6-phosphate is a key compound in the pentose phosphate pathway . This pathway is crucial for maintaining an adequate reducing environment in cells, especially red blood cells .
Method of Application: In the pentose phosphate pathway, D-Glucono-1,5-lactone 6-phosphate is hydrolyzed to generate 6-phosphogluconate. This is then decarboxylated by the 6-phosphogluconate dehydrogenase (6PGD) enzyme to yield ribulose 5-phosphate, a precursor of DNA, RNA, and ATP .
Results and Outcomes: The pentose phosphate pathway produces nicotinamide adenine dinucleotide phosphate (NADPH) to maintain an adequate reducing environment in the cells . This is especially important in red blood cells .
D-Glucono-1,5-lactone 6-phosphate is the immediate product of the Glucose-6-phosphate dehydrogenase (G-6-PD), the first enzyme of the hexose monophosphate pathway .
Method of Application: In the hexose monophosphate pathway, Glucose-6-phosphate is converted into D-Glucono-1,5-lactone 6-phosphate by the enzyme Glucose-6-phosphate dehydrogenase .
Results and Outcomes: The hexose monophosphate pathway is crucial for the production of NADPH and ribose 5-phosphate, which are essential for various cellular processes .
D-Glucono-1,5-lactone 6-phosphate is used as a protein coagulant, acidifier, pickling, or leavening agent. It is also used as a preservative, seasonings, sequestrant, chelating agent, color-preserver, etc. It is widely applied to food, daily chemical industry, pharmaceuticals, cosmetics .
Method of Application: The specific method of application would depend on the particular use case in the food or pharmaceutical industry .
Results and Outcomes: The use of D-Glucono-1,5-lactone 6-phosphate in these industries helps to maintain consistency and other characteristics of various products .
6-Phosphogluconolactonase is a cytosolic enzyme found in all organisms that catalyzes the hydrolysis of 6-phosphogluconolactone to 6-phosphogluconic acid in the oxidative phase of the pentose phosphate pathway .
Method of Application: The reaction initiates via attack of a hydroxide ion at the C5 ester. A tetrahedral intermediate forms and elimination of the ester linkage follows, aided by donation of a proton from an active site histidine residue .
Results and Outcomes: 6PGL selectively catalyzes the hydrolysis of δ-6-phosphogluconolactone, and has no activity on the γ isomer . This mechanism is crucial for the functioning of the pentose phosphate pathway .
D-Glucono-1,5-lactone 6-phosphate is used in thermophysical property datafiles for process simulators, such as Aspen Plus .
Method of Application: The specific method of application would depend on the particular use case in the process simulation .
Results and Outcomes: The use of D-Glucono-1,5-lactone 6-phosphate in these simulations helps to maintain consistency and other characteristics of various processes .
D-Glucono-1,5-lactone 6-phosphate is used in the regeneration of nicotinamide coenzymes, which is crucial for the synthesis of chiral compounds .
Method of Application: The specific method of application would depend on the particular use case in the synthesis of chiral compounds .
Results and Outcomes: The use of D-Glucono-1,5-lactone 6-phosphate in these syntheses helps to maintain consistency and other characteristics of various processes .
Gluconolactone (D-glucono-1,5-lactone or GDL) is a food additive which presents in dietary products such as tofu, yogurt, cheese, bread, wine, etc. GDL has long been considered as a free radical scavenger; however, its role in cardioprotection remains elusive .
Method of Application: The specific method of application would depend on the particular use case in cardioprotection .
Results and Outcomes: The use of D-Glucono-1,5-lactone 6-phosphate in these applications helps to maintain consistency and other characteristics of various processes .
D-Glucono-1,5-lactone 6-phosphate is an important intermediate in the pentose phosphate pathway, a metabolic pathway that generates nicotinamide adenine dinucleotide phosphate (NADPH) and pentoses. This compound is synthesized from glucose-6-phosphate through the action of glucose-6-phosphate dehydrogenase and is subsequently converted into 6-phosphogluconic acid by the enzyme 6-phosphogluconolactonase. Its chemical formula is C₆H₁₁O₉P, with a molecular weight of approximately 256.11 daltons .
6-PGL functions solely as an intermediate metabolite within the PPP. It does not possess any direct biological activity. The conversion of 6-PGL to 6-phosphogluconic acid generates NADPH, a crucial reducing agent used in various cellular processes, including fatty acid synthesis and detoxification reactions [].
D-Glucono-1,5-lactone 6-phosphate primarily undergoes two types of reactions: hydrolysis and oxidation. The hydrolysis reaction, catalyzed by 6-phosphogluconolactonase, converts D-Glucono-1,5-lactone 6-phosphate into 6-phosphogluconic acid:
In addition, oxidation reactions involving glucose-6-phosphate dehydrogenase lead to the formation of this compound from glucose-6-phosphate:
These reactions are crucial for maintaining cellular redox states and metabolic fluxes .
D-Glucono-1,5-lactone 6-phosphate plays a significant role in cellular metabolism. It is involved in the regulation of oxidative stress responses and metabolic pathways. The generation of NADPH through its conversion is vital for various biosynthetic processes and for maintaining the redox balance within cells. Research indicates that disturbances in this pathway can lead to metabolic disorders, including glucose-6-phosphate dehydrogenase deficiency, which can result in hemolytic anemia .
The synthesis of D-Glucono-1,5-lactone 6-phosphate can occur enzymatically within biological systems. The primary method involves the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase. In industrial contexts, microbial fermentation processes are often employed, utilizing engineered strains of bacteria or yeast to enhance the production efficiency of this compound from glucose-6-phosphate .
D-Glucono-1,5-lactone 6-phosphate has several applications across various fields:
Interaction studies have shown that D-Glucono-1,5-lactone 6-phosphate interacts with several enzymes involved in the pentose phosphate pathway. Notable enzymes include:
These interactions are crucial for understanding the regulatory mechanisms governing metabolic pathways and their implications in health and disease .
D-Glucono-1,5-lactone 6-phosphate shares similarities with several other compounds involved in carbohydrate metabolism. Here are some comparable compounds:
Compound Name | Role/Function | Unique Features |
---|---|---|
Glucose-6-phosphate | Precursor in the pentose phosphate pathway | Central role in energy metabolism |
6-Phosphogluconic acid | Direct product of hydrolysis of D-Glucono-1,5-lactone | Key intermediate in the pentose phosphate pathway |
D-Glucono-δ-lactone | Lactonic form related to D-Glucono-1,5-lactone | Exists as a cyclic ester; less phosphorylated |
D-Glucono-1,5-lactone 6-phosphate is unique due to its specific function as an intermediate that directly contributes to NADPH production. Unlike similar compounds, it plays a pivotal role in cellular redox balance and biosynthetic reactions essential for cell survival and function .